

Rivulariapeptolide 1121: A Potent Tool for Chemical Biology

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Compound of Interest

Compound Name: Rivulariapeptolides 1121

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Rivulariapeptolide 1121 is a cyclic depsipeptide of cyanobacterial origin, identified as a potent inhibitor of serine proteases.[1][2][3] Isolated from the marine cyanobacterium *Rivularia* sp., this natural product represents a valuable tool for chemical biology research and a promising scaffold for drug discovery. Its high potency and selectivity make it suitable for studying the roles of specific serine proteases in various physiological and pathological processes.[3][4] This document provides detailed application notes and experimental protocols for the utilization of Rivulariapeptolide 1121 as a chemical probe.

Chemical and Biological Properties

- Chemical Class: Ahp-cyclodepsipeptide
- Source: Marine cyanobacterium *Rivularia* sp.[4]
- Molecular Weight: 1121 Da
- Biological Activity: Potent inhibitor of serine proteases, including chymotrypsin, elastase, and proteinase K.[1][3]

- Mechanism of Action: Rivulariapeptolide 1121 acts as a competitive inhibitor, binding to the active site of serine proteases to prevent substrate hydrolysis. The interaction is non-covalent.[\[5\]](#)

Applications in Chemical Biology

- Enzyme Inhibition Studies: Rivulariapeptolide 1121 can be used as a potent and selective inhibitor to study the function of serine proteases in complex biological systems, such as cell lysates or living cells. Its nanomolar potency allows for effective inhibition at low concentrations, minimizing off-target effects.[\[1\]](#)[\[3\]](#)
- Target Identification and Validation: As a well-characterized inhibitor, it can serve as a positive control in screens for novel protease inhibitors or as a tool to validate the role of a specific protease in a disease model.[\[4\]](#)
- Development of Activity-Based Probes: The Rivulariapeptolide 1121 scaffold can be chemically modified to generate activity-based probes (ABPs) for the specific labeling and visualization of active serine proteases in complex proteomes.
- Structural Biology: The peptide can be co-crystallized with target proteases to elucidate the structural basis of its inhibitory activity, providing insights for the rational design of new therapeutics.

Quantitative Data: Inhibitory Potency of Rivulariapeptolides

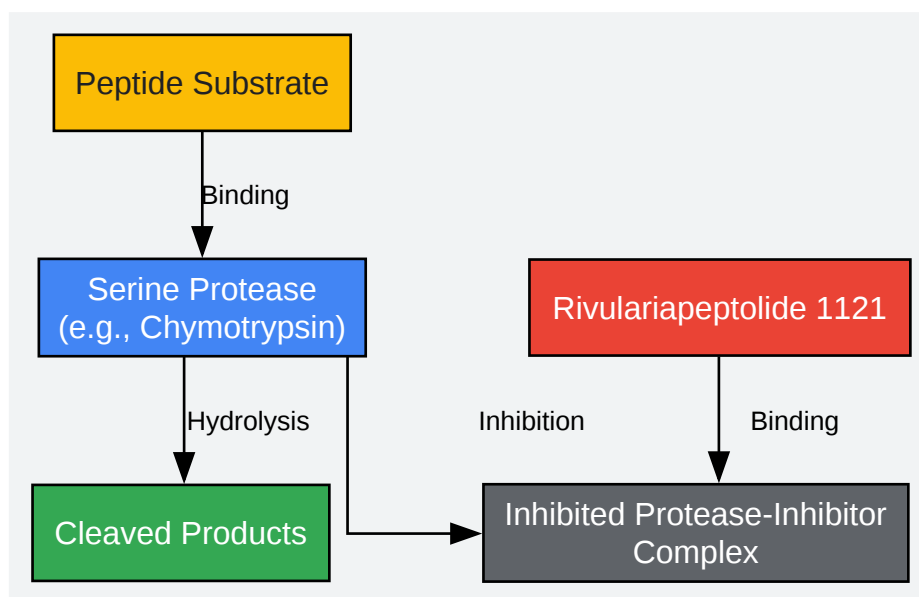
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Rivulariapeptolide 1121 and related compounds against various serine proteases.[\[6\]](#)[\[7\]](#)

Compound	Chymotrypsin IC50 (nM)	Elastase IC50 (nM)	Proteinase K IC50 (nM)
Rivulariapeptolide 1121	35.52	13.24	48.05
Rivulariapeptolide 1185	2.80	10.37	12.16
Rivulariapeptolide 1155	4.67	4.94	36.31
Molassamide B	1.34	7.51	5.42

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of serine protease inhibition by Rivulariapeptolide 1121.

Mechanism of Serine Protease Inhibition



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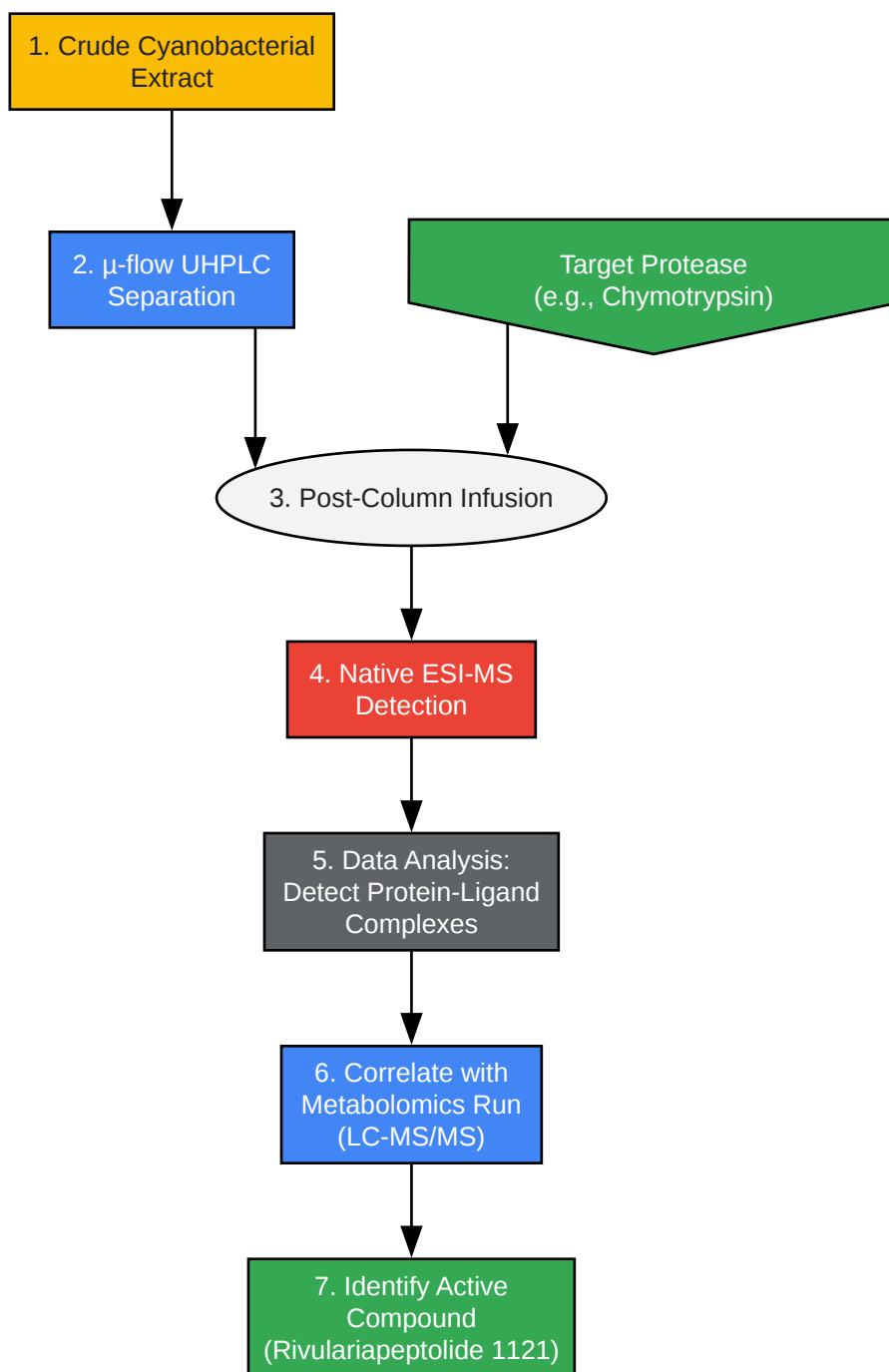
Caption: Inhibition of serine protease activity by Rivulariapeptolide 1121.

Experimental Protocols

Protocol 1: Screening for Protease Inhibitors using Native Metabolomics

This protocol describes a high-throughput screening method to identify protease inhibitors directly from complex mixtures, such as cyanobacterial extracts.^{[1][4]} The workflow integrates liquid chromatography with native mass spectrometry.

Workflow Diagram:



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Caption: Workflow for Native Metabolomics-based inhibitor screening.

Materials:

- Crude methanol extract of *Rivularia* sp.

- μ -flow UHPLC system
- High-resolution mass spectrometer capable of native ESI (e.g., Orbitrap)
- Chymotrypsin solution (or other target protease)
- Ammonium acetate buffer

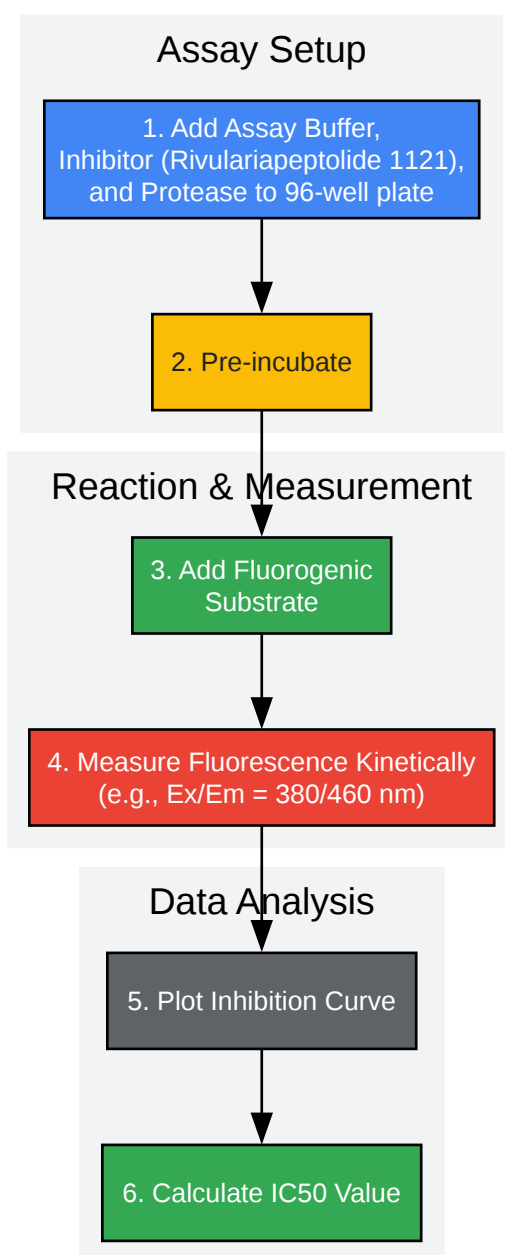
Procedure:

- Sample Preparation: Dissolve the crude cyanobacterial extract in a suitable solvent (e.g., 50% methanol).
- Native Metabolomics Run:
 - Inject the extract onto the μ -flow UHPLC system for chromatographic separation.
 - Post-column, infuse a solution of the target protease (e.g., chymotrypsin in 10 mM ammonium acetate) and a pH-adjusting buffer.^[1]
 - Analyze the eluent using native electrospray ionization-mass spectrometry (ESI-MS) in a high m/z range (e.g., 2500-5000 m/z) to detect the intact protein and any protein-ligand complexes.^[4]
- Metabolomics Run:
 - Re-inject the same crude extract without the post-column infusion of the protease.
 - Perform a standard high-resolution LC-MS/MS analysis to acquire fragmentation data for all eluted compounds.
- Data Analysis:
 - In the native metabolomics data, identify peaks corresponding to the mass of the protease plus the mass of a potential inhibitor. The retention time of this complex is noted.
 - Correlate this retention time with the LC-MS/MS data to identify the compound responsible for the binding event (e.g., Rivulariapeptolide 1121).

Protocol 2: In Vitro Protease Inhibition Assay (Fluorometric)

This protocol details a fluorescence-based assay to quantify the inhibitory activity of Rivulariapeptolide 1121 against a serine protease like chymotrypsin. The assay measures the cleavage of a fluorogenic substrate.

Workflow Diagram:



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